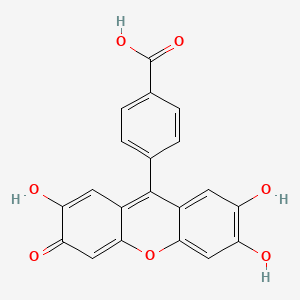
3-Methyl-4-phenyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenyl-1H-pyrrole is a natural product found in Anochetus mayri and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
1. Electronically Intercommunicating Iron Centers
Research on 3-Methyl-4-phenyl-1H-pyrrole derivatives, like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, has explored their electronic and structural properties. These compounds show considerable electron delocalization and display notable electrochemical properties, including reversible electron transfer processes (Hildebrandt, Schaarschmidt, & Lang, 2011).
2. Antimicrobial Agents
Some derivatives of 3-Methyl-4-phenyl-1H-pyrrole, such as (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, have been synthesized and found to possess significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).
3. Antimycobacterial Activity
Derivatives of 1,5-Diphenylpyrrole, a related compound, have shown promising activity against Mycobacterium tuberculosis. These derivatives possess varied lipophilicity and have been evaluated for their influence on antimycobacterial activity (Biava et al., 2008).
4. Corrosion Inhibitors
3-Methyl-4-phenyl-1H-pyrrole derivatives have been studied for their potential as corrosion inhibitors. For example, 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have shown effectiveness in inhibiting mild steel corrosion, acting as anodic type inhibitors (Verma et al., 2015).
5. Electropolymerization Applications
Aromatic pyrrole derivatives, including 3-Methyl-4-phenyl-1H-pyrrole, have been used to create self-assembled monolayers for electropolymerization. These monolayers improve the properties of (co)polymerized poly(pyrrole) layers, offering potential applications in electrochemical devices (Schneider et al., 2017).
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-methyl-4-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChI-Schlüssel |
WGLKMXOTGOECNA-UHFFFAOYSA-N |
SMILES |
CC1=CNC=C1C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CNC=C1C2=CC=CC=C2 |
Synonyme |
3-Me-4-Ph-pyrrole 3-methyl-4-phenylpyrrole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



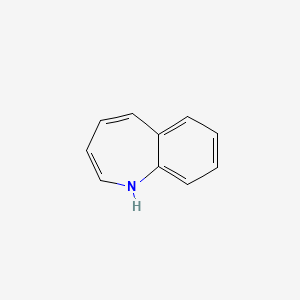
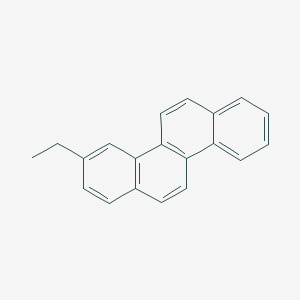
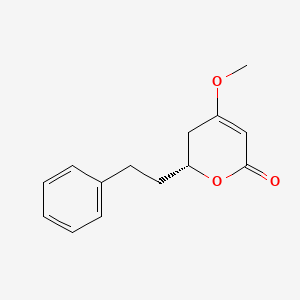
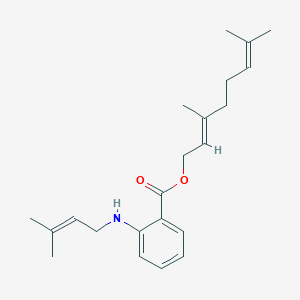

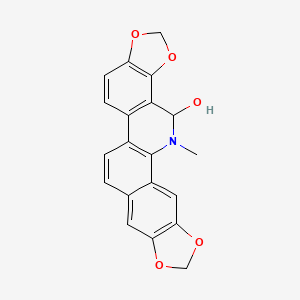
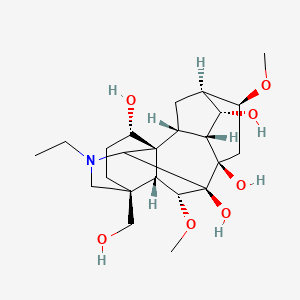

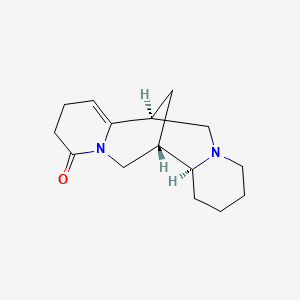
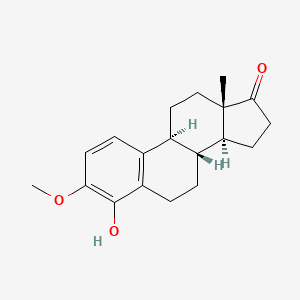
![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)

